1-Methyl-3-phenyl-1H-indazole
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Overview
Description
1-Methyl-3-phenyl-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-phenyl-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, forming N-H ketimine species, followed by N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions are often employed due to their efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-3-phenyl-1H-indazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-1H-indazol-4-yl propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
1-Methyl-3-phenyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it exhibits a broader range of biological activities and higher potency in certain applications .
Properties
CAS No. |
51093-42-6 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-methyl-3-phenylindazole |
InChI |
InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)14(15-16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
NMTKWOAHZFDTOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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